molecular formula C20H24N2O4 B8494964 methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate

Cat. No. B8494964
M. Wt: 356.4 g/mol
InChI Key: XFKLFSBSCKZLHT-UHFFFAOYSA-N
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Patent
US07390820B2

Procedure details

A solution of the amine (Step C, 0.41 g, 1.2 mmol), conc. HCl (0.1 mL), and dioxane (4 mL) was heated in a microwave at 200° C. for 5 min. The mixture was concentrated in vacuo to give the crude compound as a red oil. Purification by silica flash chromatography (0-25% EtOAc:hexane) gave the desired compound as a yellow oil. MS m/e 325 (M+H)+. Calc'd for C19H20N2O3-324.37.
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:13][CH2:14][NH:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=1.Cl>O1CCOCC1>[C:22]([C:19]1[CH:20]=[CH:21][C:16]([N:15]2[CH2:14][CH2:13][C:5]3[C:4](=[C:9]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:7][CH:6]=3)[C:3]2=[O:2])=[CH:17][CH:18]=1)([CH3:23])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1[N+](=O)[O-])CCNC1=CC=C(C=C1)C(C)(C)C)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound as a red oil
CUSTOM
Type
CUSTOM
Details
Purification by silica flash chromatography (0-25% EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)N1C(C2=C(C=CC=C2CC1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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